An In-depth Technical Guide to 3-[(2-Hydroxyethyl)amino]propanoic Acid (CAS 5458-99-1)
An In-depth Technical Guide to 3-[(2-Hydroxyethyl)amino]propanoic Acid (CAS 5458-99-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-[(2-Hydroxyethyl)amino]propanoic acid, also known as N-(2-Hydroxyethyl)-beta-alanine. With the CAS number 5458-99-1, this bifunctional molecule incorporates both a secondary amine and a carboxylic acid moiety, lending it to a variety of chemical transformations and potential applications. This document will delve into its chemical and physical properties, spectroscopic data, synthesis, and safety considerations, offering a crucial resource for professionals in the fields of chemical synthesis, pharmaceutical science, and materials research.
Chemical Identity and Physical Properties
3-[(2-Hydroxyethyl)amino]propanoic acid is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 5458-99-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₁₁NO₃ | [1][2][6] |
| Molecular Weight | 133.15 g/mol | [4][6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 137 - 139 °C | [1] |
| Solubility | DMSO (Slightly, Heated, Sonicated), Methanol (Slightly, Sonicated), Water (Slightly, Sonicated) | [1] |
| IUPAC Name | 3-(2-hydroxyethylamino)propanoic acid | [7] |
| Synonyms | N-(2-Hydroxyethyl)-beta-alanine, 3-(2-HYDROXY-ETHYLAMINO)-PROPIONIC ACID | [1][7] |
Structural Elucidation: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the hydroxyl group and the nitrogen atom would likely appear as complex multiplets. The protons of the propanoic acid backbone would also exhibit characteristic splitting patterns.
¹³C NMR: The carbon NMR spectrum should display five distinct signals, one for each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (highest ppm value), while the carbons of the ethyl and propyl chains would appear at higher fields.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching of the secondary amine would likely appear as a moderate peak in the 3200-3500 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (133.15). Common fragmentation patterns for molecules containing both amine and carboxylic acid functionalities would be observed. These could include the loss of a water molecule (H₂O), a carboxyl group (COOH), or fragments of the ethylamino side chain.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid can be approached through several synthetic routes. A common and straightforward method involves the Michael addition of ethanolamine to acrylic acid or its esters.[8] This reaction benefits from the nucleophilic nature of the amine attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound.
Another potential route is the reaction of ethanolamine with β-propiolactone. This reaction involves the ring-opening of the lactone by the amine nucleophile, directly forming the desired product.
Conceptual Synthesis Workflow:
Caption: Potential synthetic routes to 3-[(2-Hydroxyethyl)amino]propanoic acid.
Reactivity Profile
The presence of a secondary amine, a primary alcohol, and a carboxylic acid makes 3-[(2-Hydroxyethyl)amino]propanoic acid a versatile building block in organic synthesis.
-
Amine Functionality: The secondary amine can undergo N-alkylation, acylation, and other reactions typical of amines.
-
Carboxylic Acid Functionality: The carboxylic acid can be converted to esters, amides, and acid chlorides, or be reduced to the corresponding alcohol.
-
Alcohol Functionality: The primary hydroxyl group can be oxidized or converted to various leaving groups for subsequent nucleophilic substitution reactions.
The bifunctional nature of this molecule also allows for its potential use in the synthesis of polymers, such as polyamidoesters, and as a ligand in coordination chemistry.
Applications in Research and Industry
While specific large-scale industrial applications are not widely documented, 3-[(2-Hydroxyethyl)amino]propanoic acid and its derivatives hold promise in several areas:
-
Pharmaceutical Development: As a derivative of β-alanine, it can be explored as a component in the synthesis of novel peptides and peptidomimetics with potential biological activity.[9] Its use as a reference standard in the analytical development and quality control of active pharmaceutical ingredients has been noted.[4]
-
Buffering Agents: The presence of both an amine and a carboxylic acid group suggests its potential as a biological buffer, similar to other amino acids.[10]
-
Materials Science: The multiple functional groups allow for its incorporation into polymers and other materials to modify their properties, such as hydrophilicity and chemical resistance.
-
Chemical Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules due to its array of reactive sites.
Safety and Handling
According to available safety data, 3-[(2-Hydroxyethyl)amino]propanoic acid is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Experimental Protocol: General Procedure for Michael Addition
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 eq) in a suitable solvent (e.g., water or a protic solvent).
-
Addition of Amine: Slowly add ethanolamine (1.0-1.2 eq) to the stirred solution. The reaction may be exothermic.
-
Reaction Conditions: If necessary, add a catalytic amount of a base. Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or NMR).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after adjusting the pH.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield pure 3-[(2-Hydroxyethyl)amino]propanoic acid.
Logical Relationship Diagram:
Caption: Interrelation of key technical aspects of the compound.
Conclusion
3-[(2-Hydroxyethyl)amino]propanoic acid is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for various scientific and industrial endeavors. This guide has provided a detailed overview of its fundamental properties, spectroscopic characteristics, synthetic pathways, reactivity, and safety protocols. As research continues, the full potential of this versatile molecule is yet to be unlocked, offering exciting opportunities for innovation in drug discovery, materials science, and beyond.
References
-
3-(2-Hydroxyethylamino) Propionic Acid - CAS - 5458-99-1. Axios Research. [Link]
-
3-[Hydroxy(2-hydroxyethyl)amino]propanoic acid | C5H11NO4 | CID 19961419. PubChem. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). FooDB. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
3-[(2-hydroxyethyl)amino]propanoic acid (C5H11NO3). PubChemLite. [Link]
-
N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905. PubChem. [Link]
-
beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-. SIELC Technologies. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]
-
Propanoic acid, 2-amino,3-[3,5-diiodo-4-[4-hydroxy-3-(1-methylethyl)phenoxy]phenyl]-. NIST WebBook. [Link]
-
beta.-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- - Substance Details. EPA. [Link]
-
Advances in the synthesis of β-alanine. Frontiers. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. [Link]
-
Beta-Alanine Supplementation in High-Intensity Exercise | Request PDF. ResearchGate. [Link]
-
beta-Alanine, N-(2-hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)-. PubChem. [Link]
-
The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males. PubMed Central. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
(PDF) Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. SINTEF. [Link]
-
infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PubMed Central. [Link]
-
What Does Beta Alanine Do? Will It increase Performance? | Nutritionist Explains... | Myprotein. YouTube. [Link]
-
Beta-alanine and performance - Prof. Roger Harris. YouTube. [Link]
-
2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR]. SpectraBase. [Link]
-
CAS#:64645-91-6 | 3-[N,N-bis-(2-hydroxyethyl)amino]propanoic acid. Chemsrc. [Link]
-
How Beta-Alanine Helps Delay Fatigue in High-Intensity Workouts. BOXROX. [Link]
Sources
- 1. 5458-99-1 CAS MSDS (3-[(2-HYDROXYETHYL)AMINO]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 3-[(2-HYDROXYETHYL)AMINO]PROPANOIC ACID | 5458-99-1 [chemicalbook.com]
- 4. 3-(2-Hydroxyethylamino) Propionic Acid - CAS - 5458-99-1 | Axios Research [axios-research.com]
- 5. 3-((2-Hydroxyethyl)amino)propanoic acid | CymitQuimica [cymitquimica.com]
- 6. 3-[(2-Hydroxyethyl)amino]propanoic acid | 5458-99-1 | FAA45899 [biosynth.com]
- 7. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
